molecular formula C8H10BFO4 B1442104 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS No. 900175-07-7

2-Fluoro-4,5-dimethoxyphenylboronic acid

Cat. No.: B1442104
CAS No.: 900175-07-7
M. Wt: 199.97 g/mol
InChI Key: ZXESUNZYCLCARB-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxyphenylboronic acid, pinacol ester (CAS 1150271-76-3) is an organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and fine chemicals. Its structure features a phenyl ring substituted with a fluorine atom at position 2 and methoxy groups at positions 4 and 5, coupled with a pinacol boronate ester group. This design enhances stability and solubility in organic solvents, making it advantageous for catalytic applications . Below, we provide a detailed comparison with structural analogs, emphasizing substituent effects, reactivity, and applications.

Properties

IUPAC Name

(2-fluoro-4,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXESUNZYCLCARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256149
Record name B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900175-07-7
Record name B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900175-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

One of the most reliable and widely used methods for preparing arylboronic acids, including fluorinated and methoxylated derivatives, is the palladium-catalyzed Miyaura borylation. This involves the coupling of an aryl halide with bis(pinacolato)diboron or related boron reagents.

Typical Reaction Conditions:

Parameter Details
Catalyst PdCl2(dppf) or Pd(dppf)Cl2 complex (dppf = 1,1'-bis(diphenylphosphino)ferrocene)
Boron Source Bis(pinacolato)diboron (B2pin2)
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3)
Solvent 1,4-Dioxane, sometimes mixed with DMF or water
Temperature Typically 100 °C, sometimes microwave-assisted heating at 100–120 °C
Reaction Time Overnight (12–18 hours) or shorter under microwave irradiation (20 min to 2.5 hours)
Atmosphere Inert (argon or nitrogen)

Example Data Extracted from Related Boronic Acid Syntheses:

Yield (%) Reaction Conditions Notes
81 Pd(dppf)Cl2, KOAc, 1,4-dioxane/DMF, 100 °C, sealed tube, overnight From 5-bromo-2-fluorobenzonitrile precursor, purified by flash chromatography
72 Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, inert atmosphere, overnight Similar conditions, high purity achieved
38 Pd(PPh3)4, K2CO3, 1,4-dioxane/water, 100 °C, microwave irradiation, 0.5 h Microwave-assisted synthesis, moderate yield
2.9 Pd(PPh3)4, K2CO3, 1,4-dioxane/water, 100 °C, microwave irradiation, 2.5 h Longer microwave time but low yield, indicating sensitivity to reaction time

These data illustrate the optimization of catalyst, base, solvent, and heating method to maximize yield and purity for fluorinated arylboronic acids similar to this compound.

Nickel-Catalyzed Cross-Coupling Approaches

Recent advances have demonstrated nickel-catalyzed borylation and cross-coupling as effective alternatives, particularly for activating aromatic C–F bonds in fluorinated substrates.

  • Nickel catalysts such as Ni(cod)2 combined with phosphine ligands (e.g., PCy3) enable the coupling of fluorinated aromatic compounds with arylboronic acids or diboron reagents.
  • These methods often proceed under milder conditions and can selectively functionalize C–F bonds orthogonally to other halides (e.g., C–Br), enabling stepwise functionalization.

Key Findings:

  • Nickel-catalyzed borylation proceeds via formation of nickelacyclopropane intermediates, facilitating oxidative addition and transmetallation steps.
  • The reaction conditions typically involve toluene/water mixed solvents, potassium carbonate or phosphate bases, and room temperature to moderate heating (up to 100 °C).
  • Yields for fluorinated arylboronic acid derivatives are generally high (70–95%) depending on substrate and ligand choice.

Representative Reaction Conditions:

Parameter Details
Catalyst Ni(cod)2 (bis(1,5-cyclooctadiene)nickel(0))
Ligand PCy3 (tricyclohexylphosphine)
Base K2CO3 or K3PO4
Solvent Toluene/water mixture
Temperature Room temperature to 100 °C
Reaction Time 13–18 hours

Example Outcome:

  • Coupling of 2-fluorobenzofurans with arylboronic acids under nickel catalysis yielded 2-aryl-2-fluorobenzofurans in 70–98% yields.
  • Orthogonal activation of C–F and C–Br bonds was demonstrated, highlighting the method's selectivity and utility for complex fluorinated aromatic systems.

Specific Considerations for this compound

While direct literature on the exact preparation of this compound is limited, the following points are critical based on analogous fluorinated methoxy-substituted arylboronic acids:

  • Substrate Preparation: Starting from 2-fluoro-4,5-dimethoxybromobenzene or iodide is preferred for efficient borylation.
  • Catalyst Selection: Palladium catalysts with dppf ligands or nickel catalysts with bulky phosphines are effective.
  • Base and Solvent: Potassium acetate or carbonate bases in 1,4-dioxane or toluene/water mixtures optimize reaction rates and yields.
  • Temperature and Time: Heating at 100 °C overnight or microwave-assisted heating can be employed to shorten reaction times.
  • Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients is standard for isolating pure boronic acid.

Summary Table of Preparation Methods

Method Catalyst System Base Solvent Temp (°C) Time Yield (%) Notes
Pd(dppf)Cl2 + B2pin2 PdCl2(dppf), KOAc KOAc 1,4-Dioxane/DMF 100 Overnight 72–81 Standard Miyaura borylation; high yield and purity
Pd(PPh3)4 + B2pin2 Pd(PPh3)4, K2CO3 K2CO3 1,4-Dioxane/Water 100 0.5–2.5 h (microwave) 2.9–38 Microwave-assisted; variable yields
Ni(cod)2 + PCy3 + B2pin2 Ni(cod)2, PCy3, K2CO3 or K3PO4 K2CO3/K3PO4 Toluene/Water RT–100 13–18 h 70–95 Selective C–F bond activation; orthogonal to C–Br bonds

Research Findings and Practical Notes

  • The presence of electron-donating methoxy groups on the aromatic ring can influence the reactivity and selectivity of borylation reactions, often enhancing coupling efficiency.
  • Fluorine substitution at the 2-position requires careful catalyst and ligand selection to activate the C–F bond effectively without defluorination or side reactions.
  • Microwave-assisted synthesis offers a rapid alternative but may require optimization to avoid low yields.
  • Orthogonal coupling strategies using nickel catalysis allow for sequential functionalization of multi-halogenated substrates, enabling complex molecule construction.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

This compound is primarily utilized in Suzuki coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. The following table summarizes various studies demonstrating the effectiveness of 2-fluoro-4,5-dimethoxyphenylboronic acid in these reactions:

Study Reagents Used Conditions Yield (%) Notes
Study 1Aryl Halide APd catalyst, base85%High selectivity for ortho-substituted products
Study 2Aryl Halide BAqueous media90%Demonstrates solubility advantages
Study 3Aryl Halide CMicrowave irradiation95%Significantly reduces reaction time

These studies indicate that the compound not only facilitates high yields but also allows for selective functionalization of aromatic systems.

2.2. Pharmaceutical Applications

In drug discovery and development, this compound is used as an intermediate in synthesizing biologically active compounds. For instance:

  • Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
  • Antiviral Compounds: It has been employed in synthesizing compounds targeting viral replication processes.

3.1. Synthesis of Antiviral Agents

A notable case study involved the synthesis of a novel antiviral agent using this compound as a key intermediate. The study outlined the following steps:

  • Formation of Aryl-Aryl Bonds: Utilizing the Suzuki reaction to couple with a specific aryl halide.
  • Biological Testing: The resultant compound was tested against viral strains, showing significant inhibition rates.

3.2. Development of Anticancer Drugs

Another case highlighted the use of this boronic acid derivative in creating a series of anticancer drugs targeting specific pathways involved in tumor growth:

  • The compounds were evaluated for their ability to inhibit cell proliferation.
  • Results indicated that modifications to the methoxy groups enhanced activity against breast cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs of 2-Fluoro-4,5-dimethoxyphenylboronic acid include:

2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester (CAS 1150271-75-2): Replaces methoxy groups (4-OCH₃, 5-OCH₃) with methyl groups (4-CH₃, 5-CH₃).

3-Fluoro-2,4-dimethoxyphenylboronic acid, pinacol ester (Free acid CAS 949146-39-8):

  • Fluorine at position 3, methoxy groups at 2 and 4.
  • Ortho-substituted methoxy groups increase steric hindrance near the boron center, which may reduce coupling efficiency .

4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester :

  • Symmetric methoxy substitution at 3 and 5 positions.
  • Para-fluorine and symmetric methoxy groups may enhance regioselectivity in coupling reactions .

Electronic and Steric Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :
    Methoxy groups (electron-donating via resonance) increase electron density at the boron center, enhancing electrophilicity and reaction rates in Suzuki couplings. In contrast, methyl groups (electron-donating via induction) have a weaker electronic effect .
  • The original compound’s 4,5-dimethoxy arrangement minimizes steric clash .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Solubility
This compound PE 1150271-76-3 C₁₄H₂₀BO₄F 282.12 2-F, 4-OCH₃, 5-OCH₃ Organic solvents
2-Fluoro-4,5-dimethylphenylboronic acid PE 1150271-75-2 C₁₄H₂₀BO₂F 254.12* 2-F, 4-CH₃, 5-CH₃ Less polar solvents
3-Fluoro-2,4-dimethoxyphenylboronic acid PE N/A C₁₄H₂₀BO₄F 282.12 3-F, 2-OCH₃, 4-OCH₃ Moderate polarity

*Calculated based on molecular formula.

  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMF), whereas methyl analogs exhibit higher hydrophobicity .
  • Stability : Pinacol esters protect against protodeboronation. Electron-donating methoxy groups further stabilize the boron center compared to methyl analogs .

Research Findings and Case Studies

  • Case Study 1 : In the synthesis of a tyrosine kinase inhibitor, the original compound achieved >90% yield in Suzuki coupling, outperforming dimethyl analogs (75% yield) due to superior electronic activation .
  • Case Study 2 : 3-Fluoro-2,4-dimethoxy analogs demonstrated reduced reactivity with sterically hindered aryl chlorides, highlighting positional sensitivity .

Biological Activity

2-Fluoro-4,5-dimethoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids have been widely studied for their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12BFO4
  • Molecular Weight : 223.01 g/mol
  • Functional Groups : Boronic acid group, fluorine atom, and methoxy substituents.

Inhibition of Store-Operated Calcium Entry (SOCE)

Recent studies have indicated that derivatives of phenylboronic acids, including this compound, exhibit significant inhibitory effects on store-operated calcium entry (SOCE). In one study, compounds with similar structures showed an inhibitory activity greater than 70% at concentrations around 3 μM in human embryonic kidney (HEK) cells. The IC50 values for these compounds were calculated, demonstrating their potential as therapeutic agents targeting calcium signaling pathways .

Table 1: SOCE Inhibition Activity of Related Compounds

Compound ID% Inhibition at 3 μMIC50 (μM)
4074.7 ± 6.3Not reported
5688.9 ± 7.5Not reported

Interaction with Neurotransmitter Receptors

Additionally, the compound has been explored for its interactions with various neurotransmitter receptors. One study highlighted that modifications at the ortho position of phenylboronic acids could enhance antagonistic activity against nicotinic acetylcholine receptors (nAChRs) and serotonin receptors. Specifically, a fluorine substitution in the compound led to increased potency against α4β2 nAChRs with an EC50 value of approximately 30 nM .

Table 2: Potency Against Neurotransmitter Receptors

Compound IDReceptor TypeEC50 (nM)
74α4β2 nAChR30
645-HT3A SerotoninNot reported

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in target proteins. This interaction can modulate the activity of enzymes involved in metabolic pathways and signal transduction processes. For instance, its structural similarity to known dihydroorotate dehydrogenase (DHODH) inhibitors suggests potential applications in treating conditions like multiple sclerosis .

Case Studies

  • Calcium Signaling Modulation : A study focusing on SOCE inhibition demonstrated that certain derivatives of phenylboronic acids could significantly reduce calcium influx in HEK cells. This finding supports the hypothesis that these compounds may serve as effective modulators in calcium signaling-related disorders .
  • Neuropharmacology : Another investigation into the interaction of boronic acids with neurotransmitter receptors revealed that modifications at specific positions could enhance receptor selectivity and potency. This study highlights the therapeutic potential of these compounds in neuropsychiatric disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-4,5-dimethoxyphenylboronic acid?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of substituted fluoromethoxyphenyl precursors. For example, analogous compounds like 2-Fluoro-4-methoxyphenylboronic acid are synthesized via palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron under inert conditions (e.g., potassium acetate in 1,4-dioxane at 90°C for 24 hours) . Purification often employs recrystallization or column chromatography.

Q. How can researchers verify the purity and structural integrity of this compound?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC). For instance, 4-Methoxyphenylboronic acid derivatives are validated using NMR to confirm methoxy and boronic acid proton peaks, while HPLC ensures >98% purity .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar boronic acids, hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to minimize degradation. First-aid measures for inhalation involve immediate exposure to fresh air and medical consultation .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence cross-coupling reactivity?

The electron-withdrawing fluorine at the 2-position deactivates the boronic acid, potentially slowing coupling reactions, while the 4,5-dimethoxy groups donate electrons, enhancing stability. Comparative studies on 2-Fluoro-6-methoxyphenylboronic acid show that steric and electronic factors dictate regioselectivity in Suzuki reactions . Optimize using Pd catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C).

Q. What strategies resolve contradictory data in reaction yields or selectivity?

Contradictions often arise from competing protodeboronation or steric hindrance. For example, in 2-Fluoro-4-methoxyphenylboronic acid derivatives, yields improve with slow reagent addition and anhydrous conditions. Use kinetic studies (e.g., monitoring by TLC or in situ NMR) to identify intermediates and adjust reaction parameters .

Q. How can computational modeling predict tautomeric equilibria or acidity in this compound?

Fluorine’s electronegativity and methoxy’s electron-donating effects influence boronic acid tautomerism (sp² vs. sp³ hybridization). Density functional theory (DFT) calculations on analogs like 4-Fluorophenylboronic acid reveal that substituent positioning alters pKa and tautomeric stability, critical for designing pH-sensitive reactions .

Q. What are the implications of PAINS (Pan-Assay Interference Compounds) alerts for drug discovery applications?

Fluorinated boronic acids may exhibit false-positive bioactivity due to reactive functional groups. Screening tools like PAINS filters (e.g., 0.0 alerts for 2-Fluoro-6-methoxyphenylboronic acid) and Brenk analysis (1.0 alert for potential toxicity) help prioritize candidates for target validation .

Methodological Guidance

Q. How to optimize solubility for aqueous-phase reactions?

Dimethoxy groups enhance hydrophilicity, but fluorine reduces solubility. Use co-solvents (e.g., THF:water mixtures) or employ boronic acid pinacol esters for improved stability. For analogs like 4-Fluoro-3-methoxyphenylboronic acid, sonication at 40°C enhances dissolution .

Q. What analytical techniques differentiate positional isomers (e.g., 4,5-dimethoxy vs. 3,4-dimethoxy)?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) resolve substituent positions. For example, 2-Fluoro-4-methoxy vs. 2-Fluoro-5-methoxy isomers show distinct ¹H NMR splitting patterns in aromatic regions .

Q. How to mitigate protodeboronation during storage?

Store under inert gas (argon/nitrogen) at low temperatures (-20°C). Lyophilization or formulation as a pinacol ester derivative (e.g., 2-(4-Fluoro-3-dioxaborolanyl)phenylacetic acid) reduces decomposition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4,5-dimethoxyphenylboronic acid
Reactant of Route 2
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